molecular formula C10H16O3 B13003077 3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylicacid

3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylicacid

Katalognummer: B13003077
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: JNULWAKHWPQJGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Analyse Chemischer Reaktionen

3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the formyl or carboxylic acid groups are replaced by other functional groups using appropriate reagents.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Wissenschaftliche Forschungsanwendungen

3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl and carboxylic acid groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes, such as enzyme activity and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 3-Formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C10H16O3

Molekulargewicht

184.23 g/mol

IUPAC-Name

3-formyl-2,2,3-trimethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H16O3/c1-9(2)7(8(12)13)4-5-10(9,3)6-11/h6-7H,4-5H2,1-3H3,(H,12,13)

InChI-Schlüssel

JNULWAKHWPQJGC-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(CCC1(C)C=O)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.